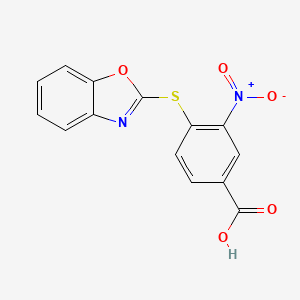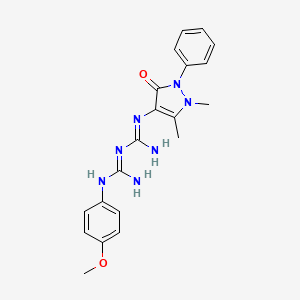
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran class. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. FUB-144 has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool.
Mécanisme D'action
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in its therapeutic properties.
Biochemical and Physiological Effects
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against oxidative stress, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is its potential for abuse and misuse, which can lead to safety concerns and ethical issues.
Orientations Futures
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of novel therapeutic agents based on N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide for the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, which can help to optimize its therapeutic potential and minimize its potential for abuse and misuse. Finally, the development of novel analytical techniques for the detection and quantification of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide in biological samples can help to improve its use as a research tool.
Méthodes De Synthèse
The synthesis of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves the condensation of 4-fluoro-2-methylbenzoic acid with 3-methylbenzofuran-2-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with an amine, such as N-methylpiperazine, to form N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide. The synthesis of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-9-12(18)7-8-14(10)19-17(20)16-11(2)13-5-3-4-6-15(13)21-16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRWOCXMGGZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)


![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)
![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)
